Abnormal Cannabidiol-D3

Description

BenchChem offers high-quality Abnormal Cannabidiol-D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Abnormal Cannabidiol-D3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

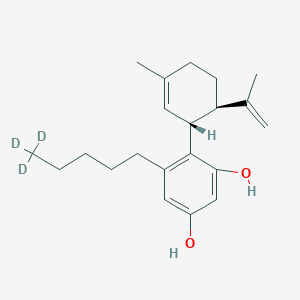

IUPAC Name |

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-(5,5,5-trideuteriopentyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEZXUNAYVCODW-ORDZOMCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Abnormal Cannabidiol-D3

An In-depth Technical Guide to Abnormal Cannabidiol-D3 (Abn-CBD-D3) for Researchers and Drug Development Professionals

Executive Summary

Abnormal Cannabidiol (Abn-CBD) is a synthetic, non-psychoactive regioisomer of cannabidiol (CBD) that has garnered significant scientific interest due to its unique pharmacological profile. Unlike classical cannabinoids, Abn-CBD exerts its effects independently of the canonical CB1 and CB2 receptors, primarily acting as a selective agonist at the orphan G protein-coupled receptor 55 (GPR55). This distinct mechanism of action underpins its potential therapeutic applications in cardiovascular, inflammatory, neurological, and metabolic disorders. Abnormal Cannabidiol-D3 (Abn-CBD-D3) is the deuterated isotopologue of Abn-CBD, engineered for use as a high-fidelity internal standard in analytical quantification by mass spectrometry. This guide provides a comprehensive technical overview of the synthesis, pharmacology, and application of Abn-CBD and its deuterated analogue, Abn-CBD-D3, tailored for professionals in research and drug development.

Introduction: Differentiating Abnormal Cannabidiol

First identified in 1974, Abnormal Cannabidiol (Abn-CBD) is a synthetic isomer of CBD, distinguished by the alternative positioning of the pentyl chain on the resorcinol ring.[1] It can arise as a byproduct during the chemical synthesis of CBD, and it is not a naturally occurring phytocannabinoid found in the Cannabis plant.[2][3][4] This structural variance leads to a profound divergence in its pharmacological activity compared to CBD.

While CBD has a complex, multi-target pharmacology, it exhibits low affinity for CB1 and CB2 receptors and may act as an antagonist at GPR55.[5][6][7] In stark contrast, Abn-CBD is a potent agonist at GPR55 and also interacts with other novel cannabinoid targets like GPR18.[2][8][9] Crucially, Abn-CBD is devoid of the psychoactive or sedative effects associated with other cannabinoids, making it an attractive candidate for therapeutic development.[2]

The subject of this guide, Abn-CBD-D3, is an isotopically labeled variant of Abn-CBD. The "D3" signifies the replacement of three specific hydrogen atoms with their heavier isotope, deuterium. This modification renders the molecule chemically identical in its biological activity but distinguishable by mass in a mass spectrometer. Its primary and critical role is to serve as an internal standard for the precise and accurate quantification of Abn-CBD in complex biological and chemical matrices.[3][10][11]

Chemical Properties and Synthesis

Chemical Structure and Properties

Abn-CBD is a regioisomer of CBD, sharing the same molecular formula and mass but differing in the connectivity of its atoms.

-

IUPAC Name: 4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol[1][12]

-

Molecular Formula: C₂₁H₃₀O₂[12]

-

Molar Mass: 314.47 g·mol⁻¹[2]

Table 1: Physicochemical Properties of Abnormal Cannabidiol

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 314.5 g/mol | [12] |

| CAS Number | 22972-55-0 | [2] |

| Molecular Formula | C₂₁H₃₀O₂ | [12] |

| XLogP3 | 6.5 | [12] |

| Hydrogen Bond Donor Count | 2 | [12] |

| Hydrogen Bond Acceptor Count | 2 | [12] |

| Rotatable Bond Count | 6 |[12] |

Synthesis of Abnormal Cannabidiol (Abn-CBD)

Abn-CBD is typically produced via synthetic organic chemistry routes. One common approach involves the acid-catalyzed Friedel-Crafts alkylation of a substituted resorcinol (divarinol, in this case) with a suitable terpene alcohol, such as p-mentha-2,8-dien-1-ol.[13][14] The regioselectivity of this reaction can be controlled by kinetic versus thermodynamic conditions. Under certain acidic conditions, the formation of the "abnormal" isomer can be favored, though it often co-occurs with the "normal" CBD isomer.[13][14]

// Reactants Divarinol [label="Divarinol\n(5-pentylbenzene-1,3-diol)"]; Terpene [label="(+)-p-mentha-2,8-dien-1-ol"];

// Catalyst Catalyst [label="Lewis Acid Catalyst\n(e.g., BF3•OEt2, MsOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Reaction [label="Friedel-Crafts Alkylation", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products Abn_CBD [label="Abnormal CBD\n(Kinetic Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CBD [label="Normal CBD\n(Thermodynamic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow Divarinol -> Reaction; Terpene -> Reaction; Catalyst -> Reaction [style=dashed]; Reaction -> Abn_CBD [label="Short Reaction Time\n(Kinetic Control)"]; Reaction -> CBD [label="Long Reaction Time\n(Thermodynamic Control)"]; } } Caption: Synthetic pathway for Abn-CBD vs. normal CBD.

Synthesis of Abnormal Cannabidiol-D3 (Abn-CBD-D3)

The synthesis of deuterated cannabinoids is a specialized process designed to introduce deuterium atoms at specific, stable positions within the molecule. For Abn-CBD-D3, this typically involves using a deuterated starting material.[15] A common strategy is to use a deuterated alkylating agent in the synthesis of the resorcinol precursor.[11]

Protocol 2.3.1: General Strategy for Abn-CBD-D3 Synthesis

-

Preparation of Deuterated Precursor: Synthesize a deuterated version of olivetol or a related resorcinol where the pentyl chain contains deuterium atoms. A method described for analogous compounds involves using [3H3]-methylmagnesium iodide for tritiation, which can be adapted for deuteration using a deuterated Grignard reagent.[15]

-

Coupling Reaction: A bromoalkane precursor is synthesized, and a copper-catalyzed coupling reaction with a deuterated methylmagnesium halide (e.g., CD₃MgI) is performed to create the deuterated pentyl side chain on the resorcinol ring.[15]

-

Condensation: The resulting deuterated resorcinol is then reacted with the appropriate chiral monoterpenoid alcohol (e.g., (1R,4S)-p-mentha-2,8-dien-1-ol) under controlled acidic conditions, analogous to the synthesis of unlabeled Abn-CBD.[15]

-

Purification: The final product, Abn-CBD-D3, is purified from the reaction mixture using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate it from unreacted starting materials and other isomers.

Pharmacology and Mechanism of Action

The primary distinction of Abn-CBD lies in its interaction with novel cannabinoid receptors, setting it apart from CBD and THC.

Receptor Binding Profile

Abn-CBD's actions are mediated through receptors other than CB1 and CB2.[2] Its most well-characterized target is GPR55, where it acts as a selective agonist.[9]

Table 2: Receptor Activation Profile of Abn-CBD

| Receptor Target | Activity | EC₅₀ Value | Notes | Source |

|---|---|---|---|---|

| GPR55 | Agonist | 2.5 µM | A putative cannabinoid receptor involved in various physiological processes. | [9] |

| CB1 | No significant activity | >30 µM | Lacks the psychoactive effects associated with CB1 agonists like THC. | [9] |

| CB2 | No significant activity | >30 µM | Does not primarily signal through the main immune-modulating cannabinoid receptor. | [9] |

| GPR18 | Proposed Agonist | - | Another orphan receptor implicated in cannabinoid signaling. | [2] |

| TRPV1 | - | - | While not fully characterized for Abn-CBD, related cannabinoids like CBD interact with TRPV1, suggesting a potential area for investigation. |[16][17] |

Signaling Pathways

Activation of GPR55 by Abn-CBD initiates a cascade of intracellular signaling events. GPR55 is coupled to Gα13 and Gαq G-proteins, leading to the activation of RhoA and PLC, respectively. This results in an increase in intracellular calcium ([Ca²⁺]i) and activation of downstream kinases like ERK, Akt, and MAP kinase.[2][8]

Physiological Effects

Preclinical studies have demonstrated a range of physiological effects stemming from Abn-CBD's unique mechanism of action:

-

Vasodilation: Abn-CBD induces relaxation of blood vessels and lowers blood pressure in animal models, suggesting potential for cardiovascular applications.[2][18][19]

-

Anti-inflammatory Action: It attenuates inflammation in models of colitis, promotes wound healing, and reduces the production of pro-inflammatory mediators like TNFα and nitrite in glial cells.[1][2][20]

-

Neuroprotection: Abn-CBD exhibits neuroprotective effects and has shown efficacy in animal models of Parkinson's disease by preventing motor deficits, an effect blocked by a GPR55 antagonist.[8][20]

Analytical Applications of Abnormal Cannabidiol-D3

The primary utility of Abn-CBD-D3 is as an internal standard for quantitative analysis using hyphenated chromatography-mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is the gold-standard for quantitative mass spectrometry. An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control. An ideal IS behaves identically to the analyte of interest (in this case, Abn-CBD) during sample preparation, extraction, and ionization, but is distinguishable by the mass spectrometer.

Abn-CBD-D3 is an ideal IS because:

-

Co-elution: It has virtually the same chromatographic retention time as Abn-CBD.

-

Identical Ionization Efficiency: It ionizes with the same efficiency as Abn-CBD.

-

Mass Shift: It has a higher mass (+3 Da), allowing the mass spectrometer to differentiate it from the unlabeled analyte.

By measuring the ratio of the analyte signal to the IS signal, any variations in sample volume, extraction recovery, or instrument response are cancelled out, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of Abn-CBD in Plasma via LC-MS/MS

This protocol outlines a general workflow for the quantification of Abn-CBD in a biological matrix.

-

Sample Preparation:

-

To 100 µL of plasma sample, calibrator, or QC, add 10 µL of working internal standard solution (Abn-CBD-D3 in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile (protein precipitation agent).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes.

-

-

Extraction:

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Inject 5 µL of the reconstituted sample onto a C18 reverse-phase column. Elute with a gradient of water and methanol (both containing 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

-

Abn-CBD Transition (example): Q1: 315.2 m/z → Q3: 193.1 m/z

-

Abn-CBD-D3 Transition (example): Q1: 318.2 m/z → Q3: 196.1 m/z

-

-

-

Data Analysis:

-

Integrate the peak areas for both the Abn-CBD and Abn-CBD-D3 transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibrators.

-

Determine the concentration of Abn-CBD in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

// Workflow Stages Start [label="Plasma Sample\n(containing Abn-CBD)", shape=ellipse]; Spike [label="Spike with known amount\nof Abn-CBD-D3 (IS)"]; Precipitate [label="Protein Precipitation\n(e.g., Acetonitrile)"]; Centrifuge [label="Centrifugation"]; Extract [label="Supernatant Transfer\n& Evaporation"]; Reconstitute [label="Reconstitution in\nMobile Phase"]; Inject [label="LC-MS/MS Injection", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="MRM Detection\n(Analyte & IS Transitions)"]; Quantify [label="Calculate Peak Area Ratio\n& Quantify vs. Cal Curve", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Spike; Spike -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Extract; Extract -> Reconstitute; Reconstitute -> Inject; Inject -> Detect; Detect -> Quantify; } } Caption: LC-MS/MS quantification workflow using Abn-CBD-D3.

Therapeutic and Research Applications

While still in the preclinical stage, the research into Abn-CBD suggests several promising therapeutic avenues.[18]

Table 3: Summary of Preclinical Research on Abnormal Cannabidiol

| Area of Study | Model/System | Key Findings | Potential Implication | Source |

|---|---|---|---|---|

| Metabolic Disease | Obese-diabetic mice | Reduced plasma glucose, increased insulin, improved glucose tolerance and insulin sensitivity. | Treatment for type 2 diabetes. | [21] |

| Inflammatory Bowel Disease | Mouse model of colitis | Attenuated colitis, promoted wound healing, and inhibited neutrophil recruitment. | Treatment for Crohn's disease and ulcerative colitis. | [1][2] |

| Neurological Disorders | MPTP mouse model of Parkinson's Disease | Prevented motor deficits and induced morphological changes in microglia. | Neuroprotective therapy for Parkinson's disease. | [8] |

| Cardiovascular Health | Anesthetized rats and isolated arteries | Produced vasodilation and lowered blood pressure. | Treatment for hypertension and vascular disorders. | [2][19] |

| Neuroinflammation | Primary glial cell co-cultures | Reduced LPS-induced production of TNFα and nitrite. | Mitigating neuroinflammatory processes in disease. |[20] |

Challenges and Future Directions

The development of Abn-CBD as a therapeutic agent faces several hurdles:

-

Limited Clinical Data: The vast majority of evidence is from in vitro and animal studies; human clinical trials are needed to establish safety and efficacy.[18]

-

Pharmacokinetics: Detailed absorption, distribution, metabolism, and excretion (ADME) studies in humans are required.

-

Regulatory Pathway: As a synthetic cannabinoid derivative, Abn-CBD will face significant regulatory scrutiny.[18]

Future research should focus on elucidating the complete signaling network of GPR55 and other potential targets, conducting rigorous, placebo-controlled clinical trials, and optimizing synthetic routes for large-scale, GMP-compliant production.

Conclusion

Abnormal Cannabidiol represents a novel class of cannabinoid-like molecules with a distinct pharmacological profile centered on the GPR55 receptor. Its lack of psychoactivity and promising preclinical data in inflammatory, cardiovascular, and neurological models make it a compelling candidate for further drug development. The deuterated analogue, Abnormal Cannabidiol-D3, is an indispensable tool for researchers, providing the analytical robustness required to accurately quantify Abn-CBD in biological systems and advance its journey from the laboratory to potential clinical applications. Continued investigation into this unique molecule may unlock new therapeutic strategies for a range of challenging diseases.

References

-

CannaKeys. Abnormal Cannabidiol (Abn-CBD) Cannabinoid Research. Available from: [Link]

-

Wikipedia. Abnormal cannabidiol. Available from: [Link]

-

MDPI. Molecular Targets of Cannabidiol in Experimental Models of Neurological Disease. Available from: [Link]

-

LinkedIn. Abnormal Cannabidiol: A Novel CBD Derivative with Unique Receptor Pathways. Available from: [Link]

-

National Center for Biotechnology Information. The Effects of Cannabidiol, a Non-Intoxicating Compound of Cannabis, on the Cardiovascular System in Health and Disease. Available from: [Link]

-

National Center for Biotechnology Information. Abnormal Cannabidiol Affects Production of Pro-Inflammatory Mediators and Astrocyte Wound Closure in Primary Astrocytic-Microglial Cocultures. Available from: [Link]

-

Wikipedia. Cannabidiol. Available from: [Link]

-

ResearchGate. Chemical structure of abnormal-cannabidiol. Available from: [Link]

-

National Center for Biotechnology Information. Cannabidiol (CBD) in Clinical Care. Available from: [Link]

-

National Center for Biotechnology Information. The Dark Side of Cannabidiol: The Unanticipated Social and Clinical Implications of Synthetic Δ8-THC. Available from: [Link]

-

Cerilliant. Cannabidiol-D3 | Certified Solutions Standards | Certified Reference Materials. Available from: [Link]

-

National Center for Biotechnology Information. Pharmacological and physiological effects of cannabidiol: a dose escalation, placebo washout study protocol. Available from: [Link]

-

National Center for Biotechnology Information. Abnormal Cannabidiol | C21H30O2 | CID 89949. Available from: [Link]

-

Wikipedia. Dopamine receptor D2. Available from: [Link]

-

National Center for Biotechnology Information. Chemical diversity, receptor binding affinity, and pharmacology of phytocannabinoids: Insights into neuronal mechanisms. Available from: [Link]

-

National Center for Biotechnology Information. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons. Available from: [Link]

-

ResearchGate. Synthesis of side chain specifically deuterated (−)‐Δ9‐tetrahydrocannabinols | Request PDF. Available from: [Link]

-

Dr.Oracle. What is the difference between Cannabidiol (CBD) and Cannabinol (CBN)?. Available from: [Link]

-

YouTube. CBD and TRPV1: Reducing Inflammation and Pain #cbd. Available from: [Link]

-

ResearchGate. Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Available from: [Link]

-

National Center for Biotechnology Information. Antidiabetic actions of GPR55 agonist Abn-CBD and sitagliptin in obese-diabetic high fat fed mice. Available from: [Link]

-

YouTube. Cannabidiol (isotopically labeled with deuterium, cannabidiol-d3) retrosynthesis. Available from: [Link]

-

National Center for Biotechnology Information. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. Available from: [Link]

-

Curaleaf Clinic. How Does CBD Affect TRPV1 Pain Signalling Pathways?. Available from: [Link]

-

ChemRxiv. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. Available from: [Link]

-

bioRxiv. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin. Available from: [Link]

-

National Center for Biotechnology Information. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions. Available from: [Link]

Sources

- 1. cannakeys.com [cannakeys.com]

- 2. Abnormal cannabidiol - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Cannabidiol - Wikipedia [en.wikipedia.org]

- 6. Chemical diversity, receptor binding affinity, and pharmacology of phytocannabinoids: Insights into neuronal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. mdpi.com [mdpi.com]

- 9. Abn-CBD | GPR55 | Tocris Bioscience [tocris.com]

- 10. Cannabidiol-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 11. youtube.com [youtube.com]

- 12. Abnormal Cannabidiol | C21H30O2 | CID 89949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. curaleafclinic.com [curaleafclinic.com]

- 18. therealcbd.com [therealcbd.com]

- 19. The Effects of Cannabidiol, a Non-Intoxicating Compound of Cannabis, on the Cardiovascular System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Abnormal Cannabidiol Affects Production of Pro-Inflammatory Mediators and Astrocyte Wound Closure in Primary Astrocytic-Microglial Cocultures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antidiabetic actions of GPR55 agonist Abn-CBD and sitagliptin in obese-diabetic high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Abnormal Cannabidiol-D3

Abstract: This guide provides a detailed, scientifically grounded methodology for the synthesis of Abnormal Cannabidiol-D3 (Abn-CBD-D3). Abnormal Cannabidiol (Abn-CBD), a synthetic regioisomer of cannabidiol (CBD), is a crucial component in cannabinoid research, often appearing as a significant byproduct in synthetic preparations of CBD.[1][2] Its deuterated isotopologue, Abn-CBD-D3, serves as an indispensable internal standard for the precise quantification of Abn-CBD in various matrices by mass spectrometry.[3] This document outlines a complete synthetic strategy, from the preparation of the key deuterated precursor, 5-(pentyl-5,5,5-d3)-benzene-1,3-diol (Olivetol-d3), to the kinetically controlled, Lewis acid-catalyzed condensation reaction that favors the formation of the "abnormal" isomer, and concludes with robust purification and characterization protocols.

Strategic Overview: Retrosynthetic Analysis

The synthesis of Abn-CBD-D3 hinges on the strategic coupling of two primary synthons: a deuterated resorcinol core and a chiral terpene fragment. The most direct and established route for forming the cannabinoid backbone is the Friedel-Crafts alkylation of olivetol with p-mentha-2,8-dien-1-ol.[4] The key challenge in synthesizing the target molecule is twofold: 1) the regioselective introduction of the terpene moiety at the C2 position of the resorcinol ring (ortho to the pentyl chain) to form the "abnormal" skeleton, and 2) the precise incorporation of the deuterium label.

Our strategy addresses these challenges sequentially:

-

Deuterium Labeling: The D3-label is incorporated at the terminal methyl group of the olivetol side chain. This is achieved by synthesizing a deuterated olivetol precursor, which ensures the label's stability and prevents isotopic scrambling.

-

Regiocontrol: The condensation reaction is performed under kinetic control. It has been established that the formation of Abn-CBD is the faster, kinetically favored process, whereas the thermodynamically more stable "normal" CBD isomer forms under equilibrium conditions (longer reaction times and/or higher temperatures).[5][6][7] By employing low temperatures and short reaction times, we can maximize the yield of the desired abnormal isomer.

The overall retrosynthetic pathway is depicted below.

Figure 1: Retrosynthetic analysis of Abnormal Cannabidiol-D3.

Synthesis of Key Precursor: Olivetol-d3

The introduction of the deuterium label is accomplished during the synthesis of the olivetol core. The following multi-step protocol is adapted from established literature methods for the elaboration of the resorcinol side chain and introduction of an isotopic label at a late stage to maximize efficiency.[8]

Experimental Protocol: Synthesis of Olivetol-d3

-

Step 2.1: Synthesis of 1-(Bromomethyl)-3,5-dimethoxybenzene

-

To a solution of 3,5-dimethoxybenzoic acid (1.0 eq) in dry tetrahydrofuran (THF), slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting salts and concentrate the filtrate to yield 3,5-dimethoxybenzyl alcohol.

-

Dissolve the crude alcohol in dry diethyl ether and cool to 0 °C. Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

-

Stir at room temperature for 2 hours. Quench with ice water and extract with diethyl ether. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the target bromide.

-

-

Step 2.2: Synthesis of 1-(But-3-en-1-yl)-3,5-dimethoxybenzene

-

In a flame-dried flask under an argon atmosphere, add the bromide from Step 2.1 (1.0 eq) to dry THF.

-

Add a catalytic amount of dilithium tetrachlorocuprate(II) (Li₂CuCl₄).

-

Slowly add allylmagnesium bromide (1.2 eq, 1.0 M solution in THF) at 0 °C.

-

Stir the reaction at room temperature for 3-4 hours. Quench with saturated NH₄Cl solution and extract with diethyl ether. Dry the combined organic layers over MgSO₄ and concentrate. Purify by flash chromatography (Hexane/Ethyl Acetate gradient) to yield the butenyl intermediate.

-

-

Step 2.3: Synthesis of 4-(3,5-Dimethoxyphenyl)butan-1-ol

-

Dissolve the olefin from Step 2.2 (1.0 eq) in dry THF at 0 °C.

-

Add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq) dropwise.

-

Stir at room temperature for 2 hours.

-

Carefully add a solution of 3M NaOH followed by 30% hydrogen peroxide (H₂O₂) at 0 °C.

-

Stir for 1 hour at room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol.

-

-

Step 2.4: Synthesis of 1-(4-Bromobutyl)-3,5-dimethoxybenzene

-

Dissolve the alcohol from Step 2.3 (1.0 eq) in dry acetonitrile.

-

Add lithium bromide (LiBr) (2.0 eq) and trimethylsilyl chloride (TMSCl) (2.5 eq).

-

Reflux the mixture for 12 hours. Cool, pour into ice water, and extract with ether.

-

Wash the organic phase with saturated NaHCO₃ and brine, dry over MgSO₄, and purify by flash chromatography to yield the bromide.[8]

-

-

Step 2.5: Synthesis of 5-(Pentyl-5,5,5-d3)-1,3-dimethoxybenzene

-

To the bromide from Step 2.4 (1.0 eq) in dry THF, add a catalytic amount of Li₂CuCl₄.

-

Slowly add deuterated methylmagnesium iodide (CD₃MgI) (1.2 eq, solution in ether) at 0 °C.

-

Stir at room temperature for 4 hours. Quench with saturated NH₄Cl, extract with ether, dry, and concentrate to yield the deuterated dimethoxyolivetol.[8]

-

-

Step 2.6: Demethylation to Olivetol-d3

-

Combine the product from Step 2.5 (1.0 eq) with pyridinium hydrochloride (approx. 15 eq by weight) under an argon atmosphere.

-

Heat the mixture to 200 °C for 2 hours.

-

Cool the reaction to room temperature, add water, and extract with toluene.

-

Dry the organic phase over MgSO₄, concentrate, and purify by silica gel column chromatography (Toluene/Diethyl Ether gradient) to yield the final Olivetol-d3 product.[9]

-

Kinetically Controlled Synthesis of Abnormal Cannabidiol-D3

With the deuterated precursor in hand, the core condensation reaction can be performed. The key to maximizing the yield of the abnormal isomer is to utilize conditions that favor the kinetically controlled product over the more stable thermodynamic product (normal CBD). This is achieved by using a suitable Lewis acid catalyst at low temperature with a short reaction time.

Reaction Scheme & Mechanism

The reaction proceeds via a Friedel-Crafts alkylation mechanism. The Lewis acid (e.g., PTSA, BF₃·OEt₂) activates the allylic alcohol of p-mentha-2,8-dien-1-ol, facilitating the formation of a stabilized carbocation. This electrophile is then attacked by the electron-rich resorcinol ring of Olivetol-d3. Attack at the C2 position, ortho to the pentyl-d3 chain, leads to the abnormal-CBD-D3 product.

Figure 2: Kinetically controlled synthesis of Abnormal CBD-D3.

Experimental Protocol: Condensation Reaction

This protocol is adapted from procedures known to yield cannabinoid isomers under kinetic control.[10]

-

Dissolve Olivetol-d3 (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add para-toluenesulfonic acid monohydrate (PTSA) (0.1 eq) to the stirred solution.

-

In a separate flask, prepare a cold solution of (+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol (1.0 eq) in anhydrous DCM.

-

Add the terpene solution dropwise to the olivetol solution over 20 minutes, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture vigorously at this temperature for exactly 1 hour . Causality Note: This short reaction time is critical. Longer times will allow the reaction to equilibrate, favoring the formation of the more stable normal CBD-D3 isomer.

-

Quench the reaction by adding a cold, saturated sodium bicarbonate (NaHCO₃) solution.

-

Separate the layers and extract the aqueous phase three times with DCM.

-

Combine the organic layers, wash with 1M HCl, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

Quantitative Data Summary

| Reagent/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Purity |

| Olivetol-d3 | ~183.27 | 1.0 eq | >98% |

| (+)-p-Mentha-2,8-dien-1-ol | 152.24 | 1.0 eq | >95% |

| p-Toluenesulfonic acid (PTSA) | 190.22 | 0.1 eq | >98% |

| Crude Product (Abn-CBD-D3/CBD-D3 mix) | ~317.49 | ~60-70% (Typical) | Mixture |

Purification and Isolation

The crude product is a mixture of Abn-CBD-D3, normal CBD-D3, unreacted starting materials, and other minor byproducts. Separation of these closely related isomers requires high-resolution chromatography. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Experimental Protocol: Preparative HPLC

-

Method Development (Analytical Scale):

-

First, develop a separation method on an analytical HPLC system to optimize selectivity.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[8]

-

Gradient: Develop a linear gradient (e.g., 70% B to 95% B over 20 minutes) to achieve baseline separation of Abn-CBD and CBD. Abn-CBD typically elutes slightly before CBD.

-

Detection: UV at 228 nm.

-

-

Scale-Up to Preparative Scale:

-

Dissolve the crude oil in a minimal amount of the mobile phase.

-

Use a corresponding preparative C18 column (e.g., 21.2 x 250 mm).

-

Scale the flow rate and gradient according to the column dimensions to maintain the separation achieved at the analytical scale.[11]

-

Inject the dissolved crude product onto the preparative column.

-

Collect fractions corresponding to the Abn-CBD-D3 peak, guided by the retention time from the analytical run.

-

-

Post-Purification:

-

Combine the pure fractions containing Abn-CBD-D3.

-

Remove the acetonitrile/water mobile phase under reduced pressure.

-

The remaining residue can be lyophilized or redissolved in a suitable organic solvent and evaporated to yield the final product as a pale yellow oil or resin.

-

Figure 3: Workflow for the purification of Abnormal CBD-D3.

Structural Elucidation and Characterization

Final confirmation of the product's identity, purity, and isotopic incorporation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the molecular structure and regiochemistry. The ¹H NMR spectrum of Abn-CBD is distinct from that of normal CBD, particularly in the aromatic region. Based on published spectra, the key distinguishing feature is the presence of two aromatic protons as singlets, confirming the substitution pattern. The absence of the terminal methyl proton signal (~0.9 ppm) in the ¹H spectrum and its replacement with a characteristic broadened signal, or its complete absence depending on the spectrometer settings, along with the corresponding signal in the ²H NMR spectrum, confirms the successful deuteration.

Expected ¹H NMR Spectral Features for Abn-CBD-D3 (in CDCl₃):

-

Aromatic Protons: Two singlets observed between δ 6.0-6.5 ppm.

-

Olefinic Protons: Signals corresponding to the exocyclic methylene and the internal cyclohexene proton around δ 4.5-5.5 ppm.

-

Terpene Protons: A complex series of multiplets for the aliphatic protons of the cyclohexene ring.

-

Pentyl Chain: Aliphatic signals for the CH₂ groups of the side chain. The terminal CH₃ signal will be absent.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and successful deuterium incorporation. The molecular ion peak for Abn-CBD-D3 will be observed at an m/z corresponding to C₂₁H₂₇D₃O₂, which is 3 mass units higher than the unlabeled compound. Tandem MS (MS/MS) can be used to confirm the location of the label, as fragmentation will yield ions that retain the deuterated pentyl chain.

References

- Citti, C., Linciano, P., Forni, F., Vandelli, M. A., & Cannazza, G. (2019). Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of cannabidibutol, the novel cannabidiol butyl analog. Journal of Pharmaceutical and Biomedical Analysis, 175, 112752.

-

Citti, C., et al. (2019). Chemical and spectroscopic characterization data of 'cannabidibutol', a novel cannabidiol butyl analog. Data in Brief, 26, 104463. [Link]

- García-Aza, G., et al. (2024). Synthesis of (−)‐Cannabidiol (CBD), (−)‐Δ‐ and (−)

- Jarrett, S. G., et al. (2024). A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol. Journal of Pharmaceutical and Biomedical Analysis.

-

KNAUER Wissenschaftliche Geräte GmbH. (n.d.). CBD purification – Part 1: Preparative HPLC method development in analytical scale and scale-up. Retrieved from [Link]

-

Kruse, L. I., et al. (2022). Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. ChemRxiv. [Link]

-

Mechoulam, R., et al. (2002). Cannabinoid-induced mesenteric vasodilation through an endothelial site distinct from CB1 or CB2 receptors. PNAS, 99(12), 8403–8408. [Link]

-

Moreno, T., et al. (2020). Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions. ChemistryOpen, 9(9), 903-909. [Link]

- Petrzilka, T., Haefliger, W., & Sikemeier, C. (1969). Synthese von Haschisch-Inhaltsstoffen. 4. Synthese von (–)-Δ⁶-3,4-trans-Tetrahydrocannabinol und Racem. (±)-Δ⁶-3,4-trans-Tetrahydrocannabinol. Helvetica Chimica Acta, 52(4), 1102-1134.

-

Girard, M., Moir, D. B., & ApSimon, J. W. (1987). A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry, 65(1), 189-193. [Link]

-

Golomb, N., et al. (2021). Cannabinoid Quinones—A Review and Novel Observations. Molecules, 26(6), 1733. [Link]

- US Patent Application WO2024028516A1. (2024). Cannabinoid synthesis starting out from olivetol and terpene in dichloromethane with FeCl36H2O as catalyst*.

- US Patent Application WO2020051371A2. (2020). Cannabidiol compositions having modified cannabinoid profiles.

-

Waters Corporation. (n.d.). Separation of 16 Cannabinoids in Cannabis Flower and Extracts Using a Reversed Phase Isocratic HPLC Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

Zandkarimi, F., et al. (2024). Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities. Molecules, 29(18), 4209. [Link]

-

Zygler, A., et al. (2019). Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. Molecules, 24(21), 3848. [Link]

-

LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

Waters Corporation. (n.d.). Purification of Cannabidiol from Hemp Oil Using the Prep150 LC System. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

-

Zandkarimi, F., et al. (2024). Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities. Molecules, 29(18), 4209. [Link]

- Grijó, D. R., et al. (2022). Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS). Journal of the Brazilian Chemical Society, 33, 826-834.

-

Jarus, C. P., et al. (2021). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega, 6(48), 32363-32368. [Link]

Sources

- 1. Cannabinoid Quinones—A Review and Novel Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2020051371A2 - Cannabidiol compositions having modified cannabinoid profiles - Google Patents [patents.google.com]

- 3. abnormal cannabidiol receptor: Topics by Science.gov [science.gov]

- 4. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CBD Purification: Preparative HPLC Method Optimization [knauer.net]

- 6. drinkkarma.com [drinkkarma.com]

- 7. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Essential Medicinal Chemistry of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

- 11. WO2024028516A1 - CANNABINOID SYNTHESIS STARTING OUT FROM OLIVETOL AND TERPENE IN DICHLOROMETHANE WITH FeCl3 * 6H2O AS CATALYST - Google Patents [patents.google.com]

The "Abnormal" Path: Discovery, Synthesis, and Pharmacology of Abnormal Cannabidiol (Abn-CBD)

[1]

Executive Summary

For decades, cannabinoid research was dogmatically focused on the classical CB1 and CB2 receptors. This paradigm was shattered not by a new discovery, but by a chemical "mistake." Abnormal Cannabidiol (Abn-CBD) , a regioisomer originally dismissed as a synthetic impurity during the structural elucidation of CBD, has emerged as a critical probe for non-classical endocannabinoid signaling.[1]

This technical guide analyzes the serendipitous discovery of Abn-CBD, its divergence from classical cannabinoid pharmacology, and its identification as a selective agonist for the orphan receptor GPR18 . We provide validated synthetic protocols, mechanistic signaling pathways, and therapeutic implications for drug development professionals.[1]

Part 1: Historical Genesis – The "Wrong" Isomer

The history of Abn-CBD is rooted in the early attempts to synthesize Cannabidiol (CBD). In the 1940s, Roger Adams at the University of Illinois isolated CBD from Cannabis sativa and attempted its structure elucidation and synthesis.

During the acid-catalyzed condensation of olivetol with terpene derivatives (a standard method to synthesize cannabinoids), chemists observed the formation of two distinct isomers. The reaction of the terpene carbocation with the resorcinol core of olivetol can occur at two nucleophilic sites:

-

C2 Position (Between hydroxyls): Yields the natural product, (-)-Cannabidiol (CBD) .[1]

-

C4 Position (Para to a hydroxyl): Yields the regioisomer, (-)-Abnormal Cannabidiol (Abn-CBD) .[1]

For nearly 60 years, the "abnormal" isomer was viewed merely as a synthetic nuisance. The paradigm shift occurred in 1999 , when Jarai et al. demonstrated that Abn-CBD caused dose-dependent vasorelaxation in mice lacking both CB1 and CB2 receptors.[1] This finding necessitated the existence of a novel endothelial cannabinoid receptor, later identified as GPR18 .

Part 2: Chemical Architecture & Synthesis

Mechanistic Divergence

The synthesis of CBD and Abn-CBD relies on a Friedel-Crafts alkylation .[1] The selectivity is governed by the steric and electronic properties of the resorcinol ring (olivetol).

-

Thermodynamic Control: Often favors the less sterically hindered "abnormal" isomer (C4 substitution).[1]

-

Kinetic Control: Can favor the "normal" isomer (C2 substitution), though mixtures are common.[1]

Experimental Protocol: Synthesis of Abn-CBD

Objective: Synthesize (-)-Abnormal Cannabidiol via acid-catalyzed condensation of olivetol and (+)-p-mentha-2,8-dien-1-ol.[1]

Reagents:

-

Olivetol (5-pentylresorcinol)[1]

-

(+)-p-mentha-2,8-dien-1-ol[1]

-

Boron Trifluoride Etherate (BF3[1]·OEt2)

-

Dichloromethane (DCM)[1]

-

5% Sodium Bicarbonate (NaHCO3)[1]

Protocol:

-

Preparation: Dissolve Olivetol (1.0 eq) and (+)-p-mentha-2,8-dien-1-ol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Catalysis: Cool the solution to 0°C. Slowly add BF3·OEt2 (0.2 eq) dropwise to minimize exothermic spikes.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Note: Longer reaction times or higher temperatures increase the ratio of the abnormal isomer.

-

Quenching: Quench the reaction with saturated aqueous NaHCO3.

-

Extraction: Extract the organic layer with DCM (3x).[2] Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.[1]

-

Purification (Critical): The crude oil contains both CBD (Normal) and Abn-CBD.[1]

-

Column Chromatography: Silica gel stationary phase.

-

Mobile Phase: Gradient elution using Hexane:Diethyl Ether (98:2 to 90:10).

-

Elution Order: Abn-CBD typically elutes after Normal CBD due to slightly higher polarity from the exposed hydroxyl groups.[1]

-

-

Validation: Confirm structure via 1H-NMR. Key diagnostic peak: The aromatic protons in Abn-CBD appear as singlets (para-substitution) or distinct doublets depending on resolution, distinct from the C2-substituted pattern of CBD.[1]

Visualization: Synthesis Pathway

Caption: Divergent synthesis pathways of Normal vs. Abnormal CBD via Friedel-Crafts alkylation.

Part 3: The Orphan Receptor Hypothesis (GPR18)

The defining characteristic of Abn-CBD is its lack of affinity for CB1 and CB2 receptors (Ki > 30 µM).[1] Instead, it acts as a selective agonist for GPR18 , a G protein-coupled receptor expressed heavily in endothelial cells, spleen, and testes.[1]

Mechanism of Action: The "Endothelial Anandamide" Pathway

-

Activation: Abn-CBD binds to GPR18 on the endothelial cell membrane.[1]

-

G-Protein Coupling: GPR18 couples primarily to Gq/11 or Gi/o proteins (context-dependent).[1]

-

Signaling Cascade:

Visualization: GPR18 Signaling Cascade

Caption: Signal transduction pathway of Abn-CBD via GPR18 leading to endothelial vasorelaxation.[1]

Part 4: Pharmacological Profile & Therapeutic Applications[1][4][5][6]

Comparative Pharmacology

The following table contrasts the binding profile of Abn-CBD against classical cannabinoids.

| Compound | CB1 Affinity (Ki) | CB2 Affinity (Ki) | GPR18 Activity (EC50) | Primary Effect |

| Δ9-THC | ~40 nM | ~40 nM | Inactive/Weak | Psychoactive, Analgesic |

| CBD | > 10 µM (Low) | > 10 µM (Low) | Antagonist (Weak) | Anxiolytic, Antiepileptic |

| Abn-CBD | > 30 µM (Inactive) | > 30 µM (Inactive) | ~ 500 - 1000 nM | Vasodilator, Anti-inflammatory |

| O-1918 | Inactive | Inactive | Antagonist | Blocks Abn-CBD effects |

Therapeutic Frontiers[1]

-

Cardiovascular Disease: Abn-CBD induces hypotension without the psychotropic side effects of THC or the complex polypharmacology of CBD. It represents a targeted approach for hypertension management via the endothelium.

-

Ocular Health: GPR18 activation lowers intraocular pressure (IOP), suggesting utility in glaucoma treatment.

-

Metabolic Disorders: Recent studies suggest Abn-CBD may improve glucose tolerance and reduce inflammation in diabetic models, likely via GPR18-mediated modulation of macrophage activity.[1]

Part 5: References

-

Jarai, Z., et al. (1999).[1][4] Cannabinoid-induced mesenteric vasodilation through an endothelial site distinct from CB1 or CB2 receptors.[1][4] Proceedings of the National Academy of Sciences . Link[1]

-

Adams, R., et al. (1940).[1][5][6] Structure of Cannabidiol.[2][7][5][6][8][9][10] III. Reduction and Cleavage. Journal of the American Chemical Society .[6] Link[1]

-

McHugh, D., et al. (2010).[1] GPR18 is expressed in microglia and mediates the anti-inflammatory effects of abnormal-cannabidiol. British Journal of Pharmacology . Link[1]

-

Offertáler, L., et al. (2003).[1][4] Selective ligands and cellular effectors of a G protein-coupled endothelial cannabinoid receptor. Molecular Pharmacology . Link

-

Morales, P., & Jagerovic, N. (2020).[1] Synthetic Cannabinoids: A Review of the Synthesis and Pharmacology. Frontiers in Pharmacology . Link

Sources

- 1. Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Endocannabinoid Receptor GPR18 Is Expressed in the Rostral Ventrolateral Medulla and Exerts Tonic Restraining Influence on Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minnesota wild hemp: a crucial botanical source in early cannabinoid discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. therealcbd.com [therealcbd.com]

- 8. Cannabidiol (CBD) and its analogs: a review of their effects on inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Abnormal cannabidiol - Wikipedia [en.wikipedia.org]

Pharmacokinetics and Metabolic Fate of Abnormal Cannabidiol-D3: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of Abnormal Cannabidiol-D3 (Abn-CBD-D3) , the deuterated analog of the atypical cannabinoid Abnormal Cannabidiol (Abn-CBD). While Abn-CBD serves as a selective GPR55 agonist with distinct vasorelaxant and anti-inflammatory properties, its deuterated form (Abn-CBD-D3) is the critical analytical linchpin for quantifying these effects in biological matrices.

This document bridges two critical domains:

-

Analytical Pharmacokinetics: The utilization of Abn-CBD-D3 as an Internal Standard (IS) to eliminate ionization suppression and ensure data integrity in LC-MS/MS workflows.

-

Metabolic Fate: The biotransformation of the parent compound (Abn-CBD), elucidated through these analytical methods, focusing on GPR55 signaling and Cytochrome P450-mediated oxidation.

Part 1: Molecular Architecture & Pharmacology

Structural Distinction: Abn-CBD vs. Abn-CBD-D3

Abnormal Cannabidiol (Abn-CBD) is a regioisomer of Cannabidiol (CBD). Unlike CBD, which binds weakly to CB1/CB2, Abn-CBD is a selective agonist for the orphan G-protein-coupled receptor GPR55 .

-

Parent Compound (Abn-CBD): 4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol.

-

Deuterated Analog (Abn-CBD-D3): Contains three deuterium atoms (

H), typically replacing hydrogen on the terminal methyl group of the pentyl side chain.

The Deuterium Advantage (Kinetic Isotope Effect):

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond. In analytical chemistry, this ensures the D3 analog co-elutes with the analyte but remains spectrally distinct (+3 Da mass shift). If used as a pharmacological agent (deuterium switch), the D3 substitution at metabolic "hotspots" can reduce the rate of CYP-mediated clearance (Primary Kinetic Isotope Effect), potentially extending half-life (

Mechanism of Action: The GPR55 Pathway

Abn-CBD does not induce psychotropic effects.[1] Its pharmacokinetic value lies in its interaction with GPR55 and Cellular Retinol-Binding Protein 1 (CRBP1).

Figure 1: Signal transduction pathway of Abn-CBD upon GPR55 activation, leading to ERK1/2 phosphorylation.

Part 2: Analytical Pharmacokinetics (The Role of D3)[2]

The primary utility of Abn-CBD-D3 is to serve as a self-validating internal standard in pharmacokinetic studies. In biological matrices (plasma, brain tissue), "matrix effects" can suppress ionization. Abn-CBD-D3 experiences the exact same suppression as Abn-CBD, allowing for precise correction.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Abn-CBD in rat plasma using Abn-CBD-D3.

Reagents:

-

Internal Standard: Abn-CBD-D3 (Spiked at constant concentration, e.g., 100 ng/mL).

-

Matrix: Plasma/Serum.

Step-by-Step Workflow:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50

L of plasma into a centrifuge tube. -

CRITICAL STEP: Add 10

L of Abn-CBD-D3 working solution (IS). Vortex for 10s. Causality: Early spiking corrects for extraction losses. -

Add 200

L ice-cold Acetonitrile (ACN) to precipitate proteins. -

Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

-

-

Chromatography (LC Conditions):

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

m, 100 x 2.1 mm). -

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 95% B over 6 minutes.

-

-

Mass Spectrometry (MS/MS Parameters):

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions Table:

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Abn-CBD | 315.2 | 193.1 | 25 | Analyte |

| Abn-CBD-D3 | 318.2 | 196.1 | 25 | Internal Standard |

Note: The +3 Da shift in both precursor and product ions confirms the deuterium label is retained on the fragment.

Figure 2: Analytical workflow using Abn-CBD-D3 to correct for matrix effects and extraction efficiency.

Part 3: Metabolic Fate & Biotransformation

Understanding the metabolic stability of Abn-CBD is crucial for drug development. The D3 analog helps map these pathways by acting as a stable tracer.

Phase I Metabolism (Oxidation)

Like its isomer CBD, Abn-CBD is highly lipophilic and subject to extensive hepatic metabolism.

-

Enzymes: Primarily CYP2C9 and CYP3A4 (inferred from CBD homology).

-

Primary Pathway: Hydroxylation at the terminal carbon of the pentyl side chain (C5') and the allylic methyl groups of the terpene ring.

-

Metabolite: 7-hydroxy-Abn-CBD (active)

7-carboxy-Abn-CBD (inactive).

Phase II Metabolism (Conjugation)

The hydroxyl groups on the resorcinol ring serve as anchors for glucuronidation by UGT enzymes (UDP-glucuronosyltransferases), increasing water solubility for renal excretion.

CRBP1 Interaction

Recent studies indicate Abn-CBD acts as a competitive inhibitor of Cellular Retinol-Binding Protein 1 (CRBP1) . This interaction alters Vitamin A metabolism, suggesting a secondary metabolic fate where Abn-CBD influences the flux of retinoids rather than just being a passive substrate.

Metabolic Stability Assay Protocol

To determine intrinsic clearance (

-

Incubation: Incubate 1

M Abn-CBD with liver microsomes (human/rat) and NADPH regenerating system at 37°C. -

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold ACN containing Abn-CBD-D3 .

-

Analysis: Measure the depletion of the parent compound using the LC-MS/MS method described in Part 2.

-

Calculation: Plot ln(concentration) vs. time. The slope

determines half-life (

References

-

National Institutes of Health (NIH) - PubChem. (n.d.). Abnormal Cannabidiol (Compound Summary). Retrieved from [Link]

-

Johns, D. G., et al. (2007). The novel cannabinoid receptor GPR55 is activated by atypical cannabinoids.[5] British Journal of Pharmacology.[6] Retrieved from [Link]

-

Cioli, F., et al. (2019).[2] Abnormal Cannabidiol Modulates Vitamin A Metabolism by Acting as a Competitive Inhibitor of CRBP1. ACS Chemical Biology.[2] Retrieved from [Link]

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. Abnormal Cannabidiol Modulates Vitamin A Metabolism by Acting as a Competitive Inhibitor of CRBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]

Solubility of Abnormal Cannabidiol-D3 in organic solvents

Technical Guide: Solubility & Handling of Abnormal Cannabidiol-D3 (Abn-CBD-D3)

Executive Summary

Abnormal Cannabidiol-D3 (Abn-CBD-D3) is the deuterated isotopolog of Abnormal Cannabidiol (Abn-CBD), a synthetic regioisomer of cannabidiol (CBD).[1][2][3] Unlike phytogenic CBD, Abn-CBD does not bind to CB1 or CB2 receptors but acts as a selective agonist for the GPR55 receptor and induces vasorelaxation.[1][2][3]

In analytical chemistry, Abn-CBD-D3 serves as the critical Internal Standard (IS) for the quantification of Abn-CBD via LC-MS or GC-MS.[1][2][3][4] Its utility relies entirely on precise solvation.[1][2] Improper solvent selection or handling can lead to differential extraction efficiency, precipitation in mobile phases, or adsorption losses, compromising the integrity of quantitative data.[1][2]

This guide defines the solubility limits, solvent compatibility, and preparation protocols required to maintain the scientific validity of Abn-CBD-D3 standards.[1][2]

Physicochemical Profile & The "Deuterium Effect"

To understand solubility, one must understand the molecule's resistance to solvation.[1][2][3]

-

Lipophilicity (LogP): Abn-CBD exhibits a high LogP (~6.5), similar to CBD.[1][2][3] It is highly hydrophobic and practically insoluble in water.[1][2]

-

Structure: It is a resorcinol derivative.[1][2] The phenolic hydroxyl groups provide weak acidity (pKa ~9-10) but do not confer water solubility at neutral pH.[1][2][3]

-

The Deuterium Effect: The substitution of three hydrogen atoms with deuterium (C-D bonds) increases the molecular weight (317.5 g/mol vs 314.5 g/mol ) but alters the solubility profile negligibly.[1][2][3] However, the C-D bond is stronger (lower zero-point energy), potentially offering slightly enhanced stability against oxidative metabolism or degradation compared to the non-deuterated form.[1][2][3]

Solubility Data & Solvent Selection Matrix

The following data represents the saturation limits for Abn-CBD-D3. These values are critical for preparing high-concentration stock solutions.

Table 1: Solubility Limits of Abn-CBD-D3 in Organic Solvents

| Solvent | Solubility Limit (approx.)[1][2][3][4][5][6][7] | Application Context |

| DMSO | 60 mg/mL | Primary Stock. Ideal for long-term frozen storage (-20°C).[1][2][3] High boiling point makes it difficult to remove for GC-MS.[1][2] |

| DMF | 50 mg/mL | Alternative Stock.[1][3][5] Good solubility but high toxicity and boiling point.[1][2] |

| Ethanol (100%) | 35 mg/mL | Working Stock. Miscible with aqueous buffers; easier to evaporate than DMSO.[1][2][3] |

| Methanol | ~30 mg/mL* | LC-MS Standard. Preferred for preparing working solutions compatible with LC mobile phases.[1][2] |

| PBS (pH 7.2) | < 0.1 mg/mL | Incompatible. Requires cosolvent (e.g., 1:3 DMSO:PBS yields only 0.25 mg/mL).[1][2][3] |

*Note: Methanol solubility is inferred from structural analogs and standard CBD handling protocols, as it is the standard carrier for Certificate of Analysis (CoA) ampoules.[1][2]

Critical Solvent Mechanics

-

The "Crash" Risk: Diluting a DMSO stock directly into an aqueous buffer (like PBS) can cause immediate precipitation if the final concentration exceeds ~250 µg/mL.[1][2] Always perform intermediate dilutions in Ethanol or Methanol before moving to aqueous media.[1][2]

-

GC-MS Derivatization: For GC-MS, solvents containing active protons (Ethanol, Methanol) must be evaporated completely before silylation (e.g., with BSTFA), as they will react with the derivatizing agent.[1][2][3]

Protocol: Preparation of Analytical Standards

This protocol ensures the integrity of the internal standard is maintained from the ampoule to the mass spectrometer.[1][2]

Workflow Visualization

Figure 1: Analytical workflow for the reconstitution and dilution of Abn-CBD-D3 internal standards.

Step-by-Step Methodology

Step 1: Reconstitution (Primary Stock) [1][2]

-

Objective: Create a stable, high-concentration master stock.

-

Procedure:

-

Equilibrate the Abn-CBD-D3 vial to room temperature (prevent condensation).

-

Add solvent to achieve a concentration of 1 mg/mL or 10 mg/mL.[1][2]

-

Vortex vigorously for 2 minutes. The high lipophilicity requires kinetic energy to disrupt crystal lattice interactions.[1][2][3]

-

Verification: Inspect visually. The solution must be optically clear. Any turbidity indicates incomplete solvation.[1][2]

-

Step 2: Working Solutions (Serial Dilution)

-

Objective: Prepare lower concentrations (e.g., 10 µg/mL) for spiking.

-

Adsorption Warning: Do not use plastic (polypropylene) tubes for low-concentration dilutions (<1 µg/mL). Cannabinoids are "sticky" and will adsorb to plastic walls, altering the true concentration.[1][2] Use Silanized Glass vials.

Step 3: Matrix Spiking

-

Add the Working Solution to the biological matrix before extraction.[1][2][3] This allows the D3-isotope to correct for extraction efficiency losses.[1][2]

Stability & Troubleshooting

Oxidative Degradation (The Quinone Pathway) Cannabinoids, including Abn-CBD, are susceptible to oxidation, forming quinones (e.g., Abn-CBD-quinone).[1][2][3] This results in a brown discoloration of the solution.[1][2]

-

Prevention: Purge stock vials with Argon or Nitrogen gas after every use.[1][2]

-

Storage: -20°C or -80°C in amber glass.

Troubleshooting Table

| Issue | Cause | Corrective Action |

| Precipitation in Buffer | "Crash" dilution into aqueous media.[1][2][3] | Predilute in Ethanol; ensure final organic % > 20% or use cyclodextrins.[1][2] |

| Signal Loss (LC-MS) | Adsorption to plastic consumables.[1][2][3] | Switch to amber glass vials; add 0.1% Formic Acid to mobile phase. |

| Double Peaks | Isomerization or degradation.[1][2][3] | Check pH. Avoid basic conditions (pH > 8) which promote isomerization.[1][2] |

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 89949, Abnormal Cannabidiol. Retrieved from [Link]

Sources

- 1. Abnormal Cannabidiol | C21H30O2 | CID 89949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Cannabidiol-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Cannabidiol Toxicity Driven by Hydroxyquinone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Mechanism of Action of Synthetic Cannabidiol Regioisomers

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pharmacological landscape of cannabinoids has expanded beyond the classical CB1 and CB2 receptors. Synthetic regioisomers of cannabidiol (CBD), most notably Abnormal-CBD (Abn-CBD) and its analog O-1602 , have emerged as critical tools for interrogating "atypical" cannabinoid signaling.[1] Unlike CBD, which acts as a negative allosteric modulator of CB1 and an inverse agonist/antagonist of CB2, these synthetic isomers exhibit negligible affinity for classical receptors. Instead, they act as selective agonists for the orphan G-protein coupled receptors GPR55 and GPR18 .[1] This guide delineates the molecular mechanisms, structure-activity relationships (SAR), and experimental protocols required to study these compounds, providing a roadmap for their application in therapeutic discovery for inflammation, pain, and oncology.

Chemical Identity & Structural Divergence

To understand the mechanism, one must first distinguish the regioisochemistry. "Normal" CBD is a resorcinol derivative where the terpene moiety is ortho to the hydroxyl groups. In Abn-CBD , the terpene moiety is transposed to the para position relative to the pentyl side chain, a shift resulting from specific synthetic conditions (kinetic vs. thermodynamic control).

| Compound | Chemical Name | Key Structural Feature | Primary Targets |

| CBD | (-)-Cannabidiol | Terpene ortho to pentyl chain | CB1 (NAM), CB2 (Antagonist), TRPV1 |

| Abn-CBD | (-)-4-Pentyl-2-(p-mentha-1,8-dien-3-yl)-resorcinol | Terpene para to pentyl chain | GPR55 (Agonist), GPR18 (Agonist) |

| O-1602 | 5-Methyl-4-(p-mentha-1,8-dien-3-yl)-resorcinol | Methyl side chain (shortened) | GPR55 (Potent Agonist), GPR18 |

| O-1918 | 1,3-dimethoxy analog of Abn-CBD | Methoyxlated resorcinol | GPR55/GPR18 Antagonist |

Pharmacology & Mechanism of Action[2]

The therapeutic potential of Abn-CBD and O-1602 lies in their ability to bypass the psychotropic CB1 receptor and the immune-modulating CB2 receptor to activate distinct signaling cascades.

The GPR55 Signaling Cascade

GPR55, often termed the "Type 3 Cannabinoid Receptor," couples primarily to Gα13 (and to a lesser extent Gαq).

-

Activation: Ligand binding induces Gα13 coupling.

-

Effectors: Activation of RhoA (Ras homolog family member A) and ROCK (Rho-associated protein kinase).

-

Downstream: This cascade leads to cytoskeletal remodeling and the phosphorylation of ERK1/2 (Extracellular Signal-Regulated Kinase).

-

Physiological Outcome: Vasodilation, nociceptor sensitization (or desensitization depending on context), and cancer cell proliferation modulation.

The GPR18 "Abn-CBD Receptor" Pathway

GPR18 is highly expressed in lymphoid tissues and microglia.

-

Coupling: Promiscuous coupling to Gαi/o and Gαq .

-

Signaling: Increases intracellular Calcium ([Ca2+]i) and activates the MAPK/ERK pathway.

-

Physiological Outcome: Microglial migration, lowering of intraocular pressure, and anti-inflammatory effects.

Visualization of Signaling Pathways

Figure 1: Divergent signaling cascades of Abn-CBD at GPR55 and GPR18 receptors.

Structure-Activity Relationship (SAR) Data

The selectivity of these regioisomers is driven by steric fit within the orthosteric binding pockets of GPR55/18, which differ significantly from the lipophilic pocket of CB1.

Quantitative Binding Profile (EC50 / Ki Values)

| Target Receptor | Abn-CBD (EC50) | O-1602 (EC50) | CBD (Affinity) | Notes |

| GPR55 | ~2,500 nM | 13 nM | Low / Antagonist | O-1602 is >100x more potent than Abn-CBD at GPR55. |

| GPR18 | Full Agonist | Agonist | Low / Antagonist | Abn-CBD is the reference agonist for GPR18. |

| CB1 | >30,000 nM | >30,000 nM | Ki ~4,350 nM | Synthetic regioisomers are "silent" at CB1. |

| CB2 | >30,000 nM | >30,000 nM | Ki ~2,860 nM | No immunomodulation via classical CB2 pathway. |

Data aggregated from Johns et al. (2007), Ryberg et al. (2007), and McHugh et al. (2010).

Key SAR Insight: The shortening of the pentyl side chain to a methyl group (as seen in O-1602) drastically increases potency at GPR55 while maintaining selectivity against CB1/CB2. This suggests the GPR55 binding pocket is sterically restricted in the region accommodating the alkyl tail.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating synthetic regioisomers.

Synthesis of Abn-CBD (Regioselective Friedel-Crafts)

Objective: Synthesize Abn-CBD distinct from normal CBD using kinetic control.

-

Reagents: Olivetol (5-pentylresorcinol), (+)-p-mentha-2,8-dien-1-ol, p-Toluenesulfonic acid (pTSA), CH2Cl2 (DCM).

-

Reaction: Dissolve Olivetol (1 eq) and pTSA (0.1 eq) in DCM under Argon.

-

Addition: Add the allylic alcohol (1 eq) dropwise over 5 minutes at 0°C.

-

Kinetic Control: Stir for exactly 45 minutes at 0°C. (Note: Longer times favor the thermodynamic "normal" CBD product).

-

Quench: Add saturated aqueous NaHCO3 immediately to halt reaction.

-

Purification: Extract with diethyl ether. Perform Flash Column Chromatography (SiO2).

-

Eluent: 5% EtOAc in Hexanes.[4]

-

Elution Order: Abn-CBD typically elutes after normal CBD due to higher polarity of the exposed hydroxyls.

-

-

Validation: Confirm structure via 1H-NMR (Shift of aromatic protons) and lack of CB1 binding.

GPR55 Functional Assay (ERK Phosphorylation)

Objective: Quantify agonist potency of O-1602/Abn-CBD.

-

Cell Line: HEK293 cells stably transfected with human GPR55 (hGPR55-HEK).

-

Seeding: Seed 40,000 cells/well in 96-well plates; incubate 24h.

-

Starvation: Replace medium with serum-free DMEM for 4 hours to reduce basal ERK phosphorylation.

-

Treatment:

-

Add O-1602 (0.1 nM – 10 µM) or Abn-CBD .

-

Incubate for 10 minutes at 37°C (Peak pERK window).

-

-

Lysis: Aspirate medium; add Lysis Buffer containing phosphatase inhibitors (PhosSTOP).

-

Detection: Use AlphaScreen SureFire ERK1/2 kit.

-

Add Acceptor Beads (2h incubation).

-

Add Donor Beads (2h incubation in dark).

-

-

Readout: Measure fluorescence signal (EnVision plate reader).

-

Analysis: Plot sigmoidal dose-response curve to calculate EC50.

Workflow Visualization

Figure 2: Integrated workflow for the synthesis and functional validation of synthetic CBD regioisomers.

References

-

Johns, D. G., et al. (2007). The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but is distinct from CB1 and CB2.[5][3] British Journal of Pharmacology. Link

-

Ryberg, E., et al. (2007).[5][3] The orphan receptor GPR55 is a novel cannabinoid receptor.[3] British Journal of Pharmacology. Link

-

McHugh, D., et al. (2010). N-arachidonyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor. BMC Neuroscience. Link

-

Morales, P., & Jagerovic, N. (2020). Synthetic Cannabinoids: Structure-Activity Relationships.[6] In: Cannabinoids and Neuropsychiatric Disorders. Springer. Link

-

Pertwee, R. G. (2015). Endocannabinoids and Their Pharmacological Actions.[1][5][3][7][8][9] Handbook of Experimental Pharmacology. Link

Sources

- 1. O-1602 - Wikipedia [en.wikipedia.org]

- 2. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid Receptors: Nomenclature and Pharmacological Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KLS-13019, a Novel Structural Analogue of Cannabidiol and GPR55 Receptor Antagonist, Prevents and Reverses Chemotherapy-Induced Peripheral Neuropathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship Study of Cannabidiol-Based Analogs as Negative Allosteric Modulators of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-techne.com [bio-techne.com]

- 9. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Abnormal Cannabidiol-D3

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise and accurate quantification of Abnormal Cannabidiol-D3 (Abnormal CBD-D3). Abnormal CBD-D3 is a deuterated analog of Abnormal Cannabidiol, a synthetic cannabinoid that is structurally similar to naturally occurring phytocannabinoids.[1] Given its structural similarity and the absence of its natural occurrence in Cannabis sativa, Abnormal Cannabidiol has been utilized as an internal standard for the analysis of other cannabinoids.[1] This method is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for pharmacokinetic studies, metabolic profiling, or as an internal standard in broader cannabinoid quantification assays. The protocol herein outlines a comprehensive workflow, from sample preparation to data acquisition and analysis, and has been developed in accordance with international bioanalytical method validation guidelines.

Introduction: The Rationale for a Dedicated Method

The landscape of cannabinoid research and development is expanding rapidly, with a growing interest in both major and minor cannabinoids for their therapeutic potential. Accurate quantification of these compounds in various biological matrices is paramount for pharmacokinetic and toxicokinetic assessments. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative bioanalysis, effectively compensating for variability in sample preparation and instrument response.[2]

Abnormal Cannabidiol-D3, a deuterated synthetic cannabinoid, serves as an excellent internal standard for the quantification of its non-labeled counterpart and potentially other structurally related cannabinoids.[1][3] Its synthetic origin ensures that it is not present endogenously in test samples, a critical attribute for an internal standard.[1] The development of a specific and validated LC-MS/MS method for Abnormal CBD-D3 is therefore essential for its effective use in research and regulated environments. This application note provides a scientifically sound and practical protocol, explaining the critical considerations at each step to ensure data integrity and reproducibility.

Method Development: A Step-by-Step Approach

The development of a robust LC-MS/MS method requires a systematic optimization of chromatographic separation, mass spectrometric detection, and sample preparation. The following sections detail the experimental choices and their underlying scientific principles.

Liquid Chromatography: Achieving Optimal Separation

Effective chromatographic separation is crucial to minimize matrix effects and distinguish the analyte from isobaric interferences.[4] For cannabinoids, which are often a complex mixture of structurally similar compounds, achieving adequate resolution is a primary objective.[4][5]

Protocol: LC Parameters

-

Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 150 mm, 2.7 µm) is recommended for its excellent resolving power for cannabinoids.[6]

-

Mobile Phase A: Water with 0.1% formic acid. The acidic modifier aids in the protonation of the analytes, enhancing ionization efficiency in positive ion mode.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient elution is employed to ensure the efficient elution of the relatively non-polar Abnormal CBD-D3 while maintaining a reasonable run time. A typical gradient would start at a lower percentage of organic phase and ramp up to a higher percentage.[7]

-

Flow Rate: A flow rate of 0.4-0.5 mL/min is generally suitable for 2.1 mm ID columns.[6]

-

Column Temperature: Maintaining the column at a constant temperature (e.g., 35-40°C) ensures reproducible retention times.

-

Injection Volume: 5-10 µL.

Causality: The choice of a C18 stationary phase is based on its hydrophobic nature, which provides good retention for the non-polar cannabinoid structure. The use of a core-shell particle column offers high efficiency and resolution at lower backpressures compared to fully porous particles.[6] The gradient elution allows for a balance between separation efficiency and analysis time.

Mass Spectrometry: Sensitive and Specific Detection

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalytical quantification.[2]

Protocol: MS Parameters

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is effective for cannabinoids.[8]

-

MRM Transitions: The precursor and product ions for Abnormal CBD-D3 need to be determined by infusing a standard solution into the mass spectrometer. For Cannabidiol (CBD), a common transition is m/z 315 > 193.[8] Given the three deuterium atoms in Abnormal CBD-D3, the expected precursor ion would be m/z 318. The fragmentation pattern is likely to be similar to CBD, so a starting point for optimization would be to monitor transitions from m/z 318.

-

Source Parameters: Optimization of source parameters such as capillary voltage, source temperature, and gas flows is critical to maximize the signal intensity of the analyte.

-